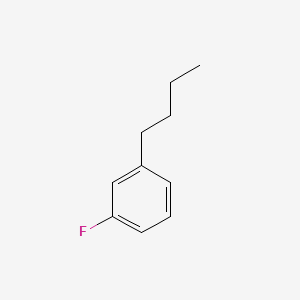

1-Butyl-3-fluorobenzene

Description

Historical Context and Significance of Fluorinated Aromatic Compounds

The history of fluorinated aromatic compounds began in the early 20th century with the first successful syntheses. numberanalytics.com Initially, producing these molecules was a significant challenge due to the extreme reactivity of fluorine and the lack of effective fluorinating agents. numberanalytics.combeilstein-journals.org Key breakthroughs, such as the Schiemann reaction in 1927, which utilized diazonium salts, and the Halex (halogen exchange) process reported in 1936, paved the way for more accessible synthesis of fluoroaromatics. nih.gov

The significance of incorporating fluorine into aromatic systems is immense. Fluorine is the most electronegative element, and its presence dramatically alters a molecule's electronic properties, stability, and reactivity. numberanalytics.combeilstein-journals.org The carbon-fluorine bond is the strongest single bond in organic chemistry. nih.gov This strength contributes to the high thermal stability and metabolic resistance of many fluorinated compounds. numberanalytics.comtandfonline.com These characteristics are highly desirable in the development of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.com

Research Trajectories of Monofluorinated Benzene (B151609) Derivatives

Research into monofluorinated benzene derivatives has been a vibrant area of organic chemistry. jscimedcentral.com The introduction of a single fluorine atom can significantly influence a molecule's properties without drastically changing its size, as fluorine's van der Waals radius is comparable to that of a hydrogen atom. beilstein-journals.orgtandfonline.com This "hydrogen-mimicking" yet electronically potent nature makes monofluorination a key strategy in drug design. jscimedcentral.com

Early research focused on developing synthetic methods to introduce fluorine onto a benzene ring selectively. nih.govcore.ac.uk Modern research has shifted towards leveraging the unique properties of these compounds. In medicinal chemistry, monofluorinated benzenes are integral to many drugs, including antidepressants and anti-cancer agents, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. tandfonline.comjscimedcentral.com In materials science, these derivatives are used as intermediates for liquid crystals and polymers. google.com Current research continues to explore novel catalytic methods for C-H bond fluorination, offering more direct and efficient routes to these valuable compounds. numberanalytics.combeilstein-journals.orgacs.org

Unique Electronic and Steric Attributes of 1-Butyl-3-fluorobenzene

The structure of this compound gives rise to a distinct interplay of electronic and steric effects.

Electronic Effects: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. This effect decreases the electron density of the aromatic system. Conversely, the butyl group is an electron-donating group (+I), which increases electron density. The meta-positioning of these two substituents means their electronic influences are primarily inductive, creating a unique charge distribution within the ring. The fluorine atom's presence can influence the molecule's dipole moment and its potential for non-covalent interactions, such as hydrogen bonding. researchgate.net

Steric Effects: The n-butyl group is significantly larger than the fluorine atom, introducing considerable steric bulk on one side of the molecule. This steric hindrance can direct the regioselectivity of further chemical reactions on the aromatic ring, favoring substitution at positions less encumbered by the butyl chain. researchgate.netacs.org This combination of a bulky, hydrophobic alkyl chain and a polar C-F bond results in an amphiphilic character that can influence its solubility and interactions with other molecules. solubilityofthings.com

These combined attributes make this compound a useful synthon. For instance, its structure is a fragment in more complex molecules designed for biological or materials applications where fine-tuning of electronic properties and molecular shape is critical. mdpi.comresearchgate.net

Overview of Current Research Gaps and Future Directions for this compound Studies

While this compound is recognized as a useful chemical intermediate, dedicated research focusing solely on this compound is not extensive. lookchem.com Much of its current utility is as a starting material or building block in the synthesis of more complex structures, such as liquid crystals or pharmaceutical candidates. google.com

A significant research gap is the detailed experimental and computational characterization of its specific properties. While general properties of fluorinated and alkylated benzenes are known, in-depth studies on the conformational analysis of the butyl chain in relation to the fluorinated ring and its impact on intermolecular interactions are limited.

Future research directions could include:

Advanced Materials: Exploring its use as a component in novel liquid crystals, polymers, or organic electronic materials, where the balance of its properties could lead to unique performance characteristics.

Medicinal Chemistry: Using it as a scaffold to synthesize new classes of compounds for biological screening. The specific substitution pattern may offer advantages in terms of target binding or pharmacokinetic profiles.

Catalysis: Investigating its behavior as a ligand or substrate in novel catalytic transformations, particularly in C-H activation reactions, to further functionalize the molecule in selective ways.

Physical Organic Chemistry: Conducting detailed studies on its photophysical and electrochemical properties to build a more comprehensive understanding of how the butyl and fluoro substituents interact to define the molecule's behavior. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 20651-66-5 | nih.gov |

| Molecular Formula | C₁₀H₁₃F | nih.gov |

| Molecular Weight | 152.21 g/mol | nih.gov |

| Purity | 99% | lookchem.com |

| Appearance | Liquid | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEOYXOVVVGANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174692 | |

| Record name | Benzene, 1-butyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-66-5 | |

| Record name | 1-Butyl-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-butyl-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-butyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 Butyl 3 Fluorobenzene

Direct Alkylation Approaches

Direct alkylation presents a straightforward pathway to introduce a butyl group onto the fluorobenzene (B45895) ring. This is most commonly accomplished through Friedel-Crafts alkylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic compounds. wikipedia.org

Friedel-Crafts Alkylation of Fluorobenzene with Butylating Agents

The Friedel-Crafts alkylation of fluorobenzene using a butylating agent, such as 1-bromobutane (B133212) or butyl chloride, is a primary method for synthesizing 1-butyl-3-fluorobenzene. This reaction leverages the principles of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene (B151609) ring. wikipedia.org

A strong Lewis acid catalyst is essential for the Friedel-Crafts alkylation to proceed. wikipedia.org Aluminum chloride (AlCl₃) is a commonly employed catalyst. Its role is to activate the butylating agent, typically an alkyl halide, by coordinating to the halogen. This coordination makes the halogen a better leaving group, facilitating the formation of a butyl carbocation or a species with significant carbocationic character. masterorganicchemistry.com This electrophilic species is then attacked by the aromatic ring. masterorganicchemistry.com Other Lewis acids such as iron(III) chloride (FeCl₃) can also be used. The reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.

The fluorine atom on the benzene ring is a deactivating but ortho-, para-directing substituent for electrophilic aromatic substitution due to the interplay of its inductive and resonance effects. However, in the case of Friedel-Crafts alkylation, the formation of the meta-substituted product, this compound, is significant. This is often attributed to the steric hindrance at the ortho position and the electronic deactivation at both ortho and para positions. The primary product is often a mixture of isomers, including 1-butyl-2-fluorobenzene (ortho) and 1-butyl-4-fluorobenzene (para), with the meta isomer being a substantial component. The formation of isopropyl benzene as the major product when using n-propyl chloride in the alkylation of benzene highlights the potential for carbocation rearrangements to more stable intermediates, a factor that must be considered in the butylation of fluorobenzene as well. quora.com

Below is a table summarizing the expected major and minor products of the Friedel-Crafts alkylation of fluorobenzene:

| Isomer | Position of Butyl Group | Expected Yield |

| This compound | Meta | Significant |

| 1-Butyl-4-fluorobenzene | Para | Major |

| 1-Butyl-2-fluorobenzene | Ortho | Minor |

This table is a generalized representation. Actual yields can vary based on reaction conditions.

Optimizing reaction conditions is crucial for maximizing the yield of the desired this compound and minimizing the formation of unwanted isomers and byproducts.

Temperature: The reaction temperature plays a critical role. A temperature range of 40–60°C is often recommended to strike a balance between a reasonable reaction rate and the minimization of side-product formation. Lower temperatures can slow down the reaction, while higher temperatures may lead to increased formation of undesired isomers and polyalkylation products.

Solvent: The choice of solvent is also important. Anhydrous dichloromethane (B109758) or nitrobenzene (B124822) are suitable solvents as they can help to stabilize the reaction intermediates. Inert solvents are generally preferred to avoid side reactions with the catalyst or reactants. In some industrial applications, the reaction may be carried out neat (without a solvent).

A summary of optimized reaction conditions is provided in the table below:

| Parameter | Recommended Condition | Rationale |

| Temperature | 40–60°C | Balances reaction rate and selectivity. |

| Solvent | Anhydrous Dichloromethane or Nitrobenzene | Stabilizes intermediates. |

The amount of Lewis acid catalyst used can significantly influence the reaction's outcome. For Friedel-Crafts alkylations, a stoichiometric amount of the catalyst is often required because the Lewis acid can form a complex with the product, rendering it inactive. masterorganicchemistry.com To ensure the complete activation of the butylating agent, a slight excess of the catalyst, typically in the range of 1.2–1.5 equivalents of AlCl₃, is often used to drive the reaction to completion and maximize the yield. However, using a large excess of the catalyst can lead to increased side reactions and should be avoided. The progress of the reaction can be monitored using techniques like TLC or GC-MS to minimize over-alkylation.

The following table outlines the impact of catalyst stoichiometry on the reaction:

| Catalyst Stoichiometry (Equivalents of AlCl₃) | Expected Outcome |

| < 1.0 | Incomplete reaction, lower yield. |

| 1.2–1.5 | Optimal for complete activation and high yield. |

| > 1.5 | Increased potential for side reactions and byproducts. |

Remote Lithiation Strategies for Functionalized Fluoroarenes

An alternative approach to the synthesis of substituted fluoroarenes involves remote lithiation. This strategy allows for the functionalization of arenes at positions that are not easily accessible through classical electrophilic substitution reactions. researchgate.net The process typically involves the deprotonation of an aromatic C-H bond using a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. chemistry-chemists.com

For the synthesis of compounds like this compound, a directed ortho-metalation approach is often challenging due to the directing effect of the fluorine atom. However, remote lithiation strategies can overcome this by utilizing other directing groups or by exploiting steric and electronic effects to achieve lithiation at a specific remote position. researchgate.net For instance, the presence of a bulky substituent can direct lithiation to a less sterically hindered position. researchgate.net While direct application to the synthesis of this compound is not explicitly detailed in the provided context, the principles of remote lithiation of fluoroarenes suggest a potential, albeit more complex, synthetic route. researchgate.net This could involve a multi-step sequence where a directing group is first introduced to the fluorobenzene ring to guide the lithiation to the 3-position, followed by the introduction of the butyl group via reaction with a suitable electrophile, and subsequent removal of the directing group.

Directed Metalation Group (DMG) Approaches in Fluorobenzene Functionalization

The fluorine atom in fluorobenzene can act as a directed metalation group (DMG), guiding the regioselective deprotonation of the aromatic ring. This approach is a powerful tool for introducing substituents at specific positions. The ortho-lithiation of fluorobenzenes is a well-established method for producing regioselectively substituted aromatic compounds. researchgate.net

The fluorine atom is a potent directing group for ortho-metalation. researchgate.net Studies have shown that fluorine is one of the most powerful ortho-directing groups, significantly activating the adjacent positions for lithiation. researchgate.netresearchgate.net This effect is attributed to the inductive effects of the fluorine atom, which increases the acidity of the ortho-protons. researchgate.net The rate of metalation is substantially increased when fluorine is present at an ortho position. researchgate.netepfl.ch For instance, the presence of an ortho-fluorine can increase the rate of metalation by two to three orders of magnitude. epfl.ch This high directing ability often prevails even in the presence of other functional groups that are also known to direct ortho-metalation. rsc.orgnih.gov

Various organolithium reagents can be employed for this purpose, with the choice of reagent and reaction conditions influencing the outcome. The use of lithium dialkylamides, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), often leads to clean deprotonation at the position ortho to the fluorine. researchgate.netepfl.ch

Butyllithium (B86547) Reagents in Regioselective Alkylation

Butyllithium reagents, particularly n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi), are commonly used strong bases in organic synthesis for deprotonation and metal-halogen exchange reactions. mt.comascensusspecialties.com In the context of synthesizing this compound, butyllithium reagents play a crucial role in the regioselective alkylation of fluorobenzene derivatives.

The reaction of fluoroarenes with secondary amines in the presence of n-butyllithium can lead to the formation of N-aryl tertiary amines. researchgate.net While this demonstrates the reactivity of butyllithium with fluorobenzenes, for the synthesis of this compound, the focus is on C-C bond formation. The direct reaction of n-butyllithium with an imide carbonyl group has also been observed. researchgate.net

The basicity of butyllithium reagents can be modulated by the use of additives like tetramethylethylenediamine (TMEDA), which can enhance their reactivity. uniurb.it The choice of solvent is also critical, as it can influence the aggregation state and reactivity of the organolithium reagent. mt.compsu.edu For example, butyllithium in ether-hexane can effect clean bromine-lithium exchange, while its use in THF-hexane can lead to more complex reactions. psu.edu

In the synthesis of this compound, a key strategy involves the ortho-lithiation of fluorobenzene followed by alkylation with a butyl halide. The fluorine atom directs the butyllithium to deprotonate the C2 position, creating an aryllithium intermediate. This intermediate then reacts with a butyl electrophile, such as butyl bromide, to form the desired product. The regioselectivity of this reaction is generally high due to the strong directing effect of the fluorine atom.

| Reagent | Typical Application | Key Considerations |

|---|---|---|

| n-Butyllithium (n-BuLi) | Deprotonation of weak carbon acids, metal-halogen exchange | Reactivity can be enhanced with additives like TMEDA. uniurb.it |

| sec-Butyllithium (sec-BuLi) | Deprotonation of sterically hindered or less acidic protons | More basic and sterically hindered than n-BuLi. |

| tert-Butyllithium (t-BuLi) | Extremely strong base for deprotonating very weak acids | Highly reactive and pyrophoric. mt.com |

Multi-Step Synthetic Sequences

Multi-step synthetic sequences offer a versatile platform for the synthesis of this compound, allowing for the strategic introduction of functional groups and the construction of the target molecule through a series of well-defined reactions.

Routes via Halogenation and Subsequent Substitution

A common and effective strategy involves the initial halogenation of a suitable aromatic precursor, followed by a substitution reaction to introduce the butyl group. This approach provides a reliable pathway to the desired product.

The preparation of halogenated fluorobenzenes is a critical first step in this synthetic sequence. 1-Bromo-3-fluorobenzene (B1666201) and 1-chloro-3-fluorobenzene (B165101) are key intermediates. nbinno.cominnospk.com

1-Bromo-3-fluorobenzene : This compound can be synthesized through various methods, including the bromination of fluorobenzene in the presence of a catalyst like aluminum or iron halides. google.com The reaction conditions are controlled to favor the formation of the meta-isomer. Another route involves the diazotization of 3-fluoroaniline (B1664137) followed by a Sandmeyer-type reaction with a bromine source. A synthesis from benzene using aryl diazonium salt chemistry has also been devised. chegg.com The boiling point difference between the isomers of bromofluorobenzene is small, making purification by distillation challenging. google.com

1-Chloro-3-fluorobenzene : This intermediate can be prepared through similar strategies, such as the chlorination of fluorobenzene or via diazotization of 3-fluoroaniline followed by reaction with a chloride source. It is a versatile building block for introducing the 3-fluorophenyl moiety into more complex molecules. innospk.com It can react with n-butyllithium to form bicycloadducts through benzyne (B1209423) intermediates. chemicalbook.com

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-Bromo-3-fluorobenzene | 1073-06-9 | C6H4BrF | 174.99 |

| 1-Chloro-3-fluorobenzene | 625-98-9 | C6H4ClF | 130.55 chemicalbook.com |

Once the halogenated intermediate is obtained, the butyl group is introduced via a carbon-carbon bond-forming reaction. Several powerful cross-coupling reactions are suitable for this purpose.

Grignard Reactions : The reaction of 1-bromo-3-fluorobenzene with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) generates the corresponding Grignard reagent, 3-fluorophenylmagnesium bromide. d-nb.infoadichemistry.com This organometallic species can then react with a butyl halide (e.g., butyl bromide) in the presence of a suitable catalyst to form this compound. While the direct preparation of Grignard reagents from organofluorine compounds is challenging due to the strength of the C-F bond, mechanochemical methods have shown some success. nih.gov

Kumada Coupling : This nickel- or palladium-catalyzed cross-coupling reaction involves the reaction of a Grignard reagent with an organic halide. orgsyn.orgresearchgate.net In this context, 3-fluorophenylmagnesium bromide (prepared from 1-bromo-3-fluorobenzene) can be coupled with butyl bromide in the presence of a nickel catalyst, such as NiCl₂(dppp), to yield this compound. researchgate.net This method is known for its high efficiency and broad applicability. researchgate.netnih.gov Iron-catalyzed Kumada couplings have also been developed. thieme-connect.de

Suzuki Coupling : While not explicitly detailed for this specific synthesis in the provided context, Suzuki coupling is a versatile method for C-C bond formation. It would involve the reaction of a boronic acid or ester derivative of either the fluorobenzene or the butyl group with the corresponding halide partner in the presence of a palladium catalyst and a base.

Functionalization via Benzyne Intermediates

Arynes, particularly benzyne, are highly reactive intermediates that can be trapped by various nucleophiles and dienophiles to form substituted aromatic compounds. wikipedia.orgcbijournal.com The generation of a benzyne intermediate from a fluorobenzene derivative provides an alternative route to this compound.

Benzyne can be generated from precursors like 2-(trimethylsilyl)phenyl triflates or through the dehydrohalogenation of aryl halides. wikipedia.orgcbijournal.com For instance, treating 1-bromo-2-fluorobenzene (B92463) with magnesium can generate benzyne. wikipedia.org Once generated, the benzyne intermediate can undergo reactions such as nucleophilic addition or cycloadditions. wikipedia.org

An advanced synthetic approach involves the generation of benzynes under microflow conditions, which allows for precise control over reaction parameters and can lead to improved yields and regioselectivity. jst.go.jp In this method, a benzyne precursor is rapidly mixed with a fluoride (B91410) ion source, leading to the formation of the benzyne, which is then immediately trapped. While this specific example focuses on fluorination, the principle can be extended to other nucleophiles, including butylating agents. The reaction of benzyne with organolithium or Grignard reagents can lead to the formation of new organometallic species that can be trapped with electrophiles. acs.org

The use of benzyne chemistry in the synthesis of complex molecules, including natural products, highlights its power and versatility. cbijournal.comcore.ac.uk The choice of benzyne precursor and the method of generation are crucial for the success of this approach. cbijournal.comresearchgate.net

Generation and Trapping of Fluorinated Benzynes

3-Fluorobenzyne can be generated from various precursors. One common method involves the use of ortho-(trimethylsilyl)aryl triflates. researchgate.net These precursors, when treated with a fluoride source, can generate the corresponding benzyne under mild conditions. tcichemicals.com Another approach utilizes the diazotization of anthranilic acids, which then decompose to form benzynes. tcichemicals.com Additionally, 3-haloaryne precursors, such as o-iodoaryl triflates, can selectively generate 3-fluorobenzyne at low temperatures like -78 °C. researchgate.net

Once generated, the highly reactive 3-fluorobenzyne can be "trapped" by various reagents. For instance, it can undergo Diels-Alder reactions with dienes like furan (B31954) to form cycloadducts. lookchemmall.comresearchgate.netacs.org It can also be trapped by nucleophiles, such as thiols in the presence of tetrahydrofuran, leading to three-component coupled products. researchgate.net Advanced microflow techniques allow for the rapid generation and trapping of benzynes with fluoride ions, providing a method for synthesizing fluorinated arenes with high regioselectivity.

Regiochemical Control in Benzyne Reactions

A critical aspect of benzyne chemistry is controlling the regioselectivity of the trapping reaction, especially with unsymmetrical benzynes like 3-fluorobenzyne. The substitution pattern of the final product is determined by which of the two carbons of the benzyne triple bond is attacked by the trapping agent.

Computational studies and experimental evidence suggest that the regioselectivity in the reactions of 3-halobenzynes is primarily governed by aryne distortion rather than steric or electronic effects. acs.org The distortion of the benzyne bond can lead to a more linear and sterically accessible carbon, which is preferentially attacked by nucleophiles. researchgate.net For example, in the reaction of 3-fluorobenzyne with 2-alkylfurans, the syn cycloadduct is predominantly formed, and the selectivity increases with the steric bulk of the alkyl group on the furan. researchgate.net This is attributed to a concerted, nonsynchronous transition state where steric effects and the polarized nature of the aryne play a role. researchgate.net The choice of the base used to generate the benzyne can also influence the outcome of the reaction. lookchemmall.com

Formylation and Subsequent Functional Group Interconversion

Another major synthetic route to this compound involves the introduction of a formyl group (an aldehyde) onto a fluorinated benzene ring, followed by the conversion of this aldehyde into the desired butyl group.

Introduction of Aldehyde Functionality

The formylation of fluorine-containing aromatic compounds can be achieved using dichloromethyl alkyl ethers in the presence of a Lewis acid catalyst. jst.go.jp For instance, the reaction of 1,3-difluorobenzene (B1663923) with dichloromethyl butyl ether and aluminum chloride (AlCl₃) can produce the corresponding aldehyde with high regioselectivity. jst.go.jp Other Lewis acids like ferric chloride (FeCl₃) and titanium tetrachloride (TiCl₄) have also been employed. jst.go.jp Another method involves the reaction of substituted benzenes with carbon monoxide in the presence of hydrogen fluoride (HF) and boron trifluoride (BF₃). lookchem.com

A process for the formylation of aromatic compounds using a halogenated compound in the presence of a Lewis acid, followed by a base, has also been described. google.com The oxidation of primary alcohols, such as 3-fluorobenzyl alcohol, can also yield 3-fluorobenzaldehyde. chemicalbook.com

Conversion to Butyl Moiety

Once the aldehyde functionality is in place, it can be converted to a butyl group through several established organic reactions. One common method is the Wolff-Kishner reduction, which involves heating the aldehyde with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide. Another classical method is the Clemmensen reduction, which uses amalgamated zinc and hydrochloric acid.

A more modern and often milder alternative is a two-step process involving a Wittig reaction followed by hydrogenation. The aldehyde is first reacted with a phosphorus ylide, such as butyltriphenylphosphonium bromide, to form an alkene. Subsequent catalytic hydrogenation of the alkene double bond yields the desired saturated butyl group. Another approach could be the conversion of the aldehyde to an alcohol via reduction, followed by conversion to a halide and subsequent reaction with an organometallic reagent like a Grignard reagent to introduce the butyl group. The direct conversion of a fluorobenzaldehyde to a fluorophenol can be achieved via Baeyer-Villiger oxidation. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. nih.gov These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Ionic Liquid Mediated Synthesis of Fluoro-Aromatics

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.net They have been successfully employed in the synthesis of fluoro-aromatic compounds. researchgate.netsci-hub.se

For example, the Balz-Schiemann reaction, a classical method for introducing fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, can be performed in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate. researchgate.net This approach offers several advantages, including simpler reaction workup, high product purity, and the potential for recycling the ionic liquid. researchgate.net The formylation of aromatic compounds has also been successfully carried out in ionic liquids. lookchem.com While direct synthesis of this compound in ionic liquids is not extensively documented, the successful application of ILs in the synthesis of various fluoro-aromatics and in formylation reactions suggests a viable green alternative to traditional solvent systems for its production. lookchem.comresearchgate.netresearchgate.net

Diazotization of Aromatic Amines in Ionic Media

The initial step in the Balz-Schiemann reaction is the conversion of a primary aromatic amine to a diazonium salt. numberanalytics.com For the synthesis of this compound, the precursor is 3-butylaniline. In a significant departure from traditional methods that use aqueous acids, modern approaches employ ionic liquids (ILs) as the reaction medium. organic-chemistry.orgresearchgate.net Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), can function as both the solvent and the fluoride source. researchgate.netresearchgate.netkoreascience.kr

The diazotization in ionic liquids proceeds by treating the arylamine with a diazotizing agent. The use of ILs helps to dissolve the diazonium salts, which can be poorly soluble in other media, leading to a more efficient and controlled reaction. organic-chemistry.orgarkat-usa.org This methodology circumvents the need for isolating the often unstable and potentially explosive diazonium tetrafluoroborate salts, a significant safety and handling challenge in the classic procedure. researchgate.netscientificupdate.com The reaction can be performed as an in situ process, where the diazonium salt is generated and immediately consumed in the subsequent fluorination step. researchgate.net

Research has shown that ionic liquids are excellent media for a wide range of polar organic compounds and can be tailored by altering the cation and anion to optimize them for specific reactions. researchgate.netuomustansiriyah.edu.iq Their negligible vapor pressure and thermal stability further contribute to their appeal as "green" solvents. researchgate.net

Thermal Decomposition of Tetrafluoroborate Salts

The crucial carbon-fluorine bond-forming step is the thermal decomposition of the aryldiazonium tetrafluoroborate salt. numberanalytics.com In this stage, the 3-butylbenzenediazonium tetrafluoroborate intermediate breaks down to yield this compound, nitrogen gas, and boron trifluoride. byjus.comnih.gov

The use of ionic liquids as the reaction medium is particularly advantageous for the thermal decomposition step. researchgate.net Research by Laali and Gettwert showed that a series of aryldiazonium tetrafluoroborates were smoothly pyrolyzed in 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([emim][BF4]) with high efficiency. numberanalytics.comnih.gov The ionic liquid not only facilitates the reaction at milder conditions but also acts as the nucleophilic fluoride source, with the tetrafluoroborate anion ([BF₄]⁻) of the ionic liquid playing the same role as in the isolated salt. researchgate.net

Table 1: Effect of Solvent on Thermal Decomposition of Benzenediazonium (B1195382) Tetrafluoroborate This table presents illustrative data for the parent benzenediazonium salt to demonstrate solvent effects.

| Solvent | Temperature (°C) | Time (h) | Yield of Fluorobenzene (%) |

|---|---|---|---|

| Hexane (B92381) | 70 | 58 | 83 |

| p-Xylene | 60 | 16 | 93 |

| m-Xylene | 60 | 16 | 96 |

| [emim][BF₄] | 80-100 | 0.5-1 | ~99 |

Source: Data compiled from various studies on Balz-Schiemann reactions. researchgate.netnih.gov

Advantages for Process Simplification and Purity

Employing ionic liquids in the synthesis of fluoroaromatics like this compound offers significant advantages that lead to process simplification and enhanced product purity.

Milder Reaction Conditions: The excellent solvating power of ILs for diazonium salts allows reactions to proceed under milder thermal conditions, which minimizes the formation of thermal degradation byproducts and tars that are common in neat, high-temperature decompositions. organic-chemistry.orgnih.govacs.org

Improved Safety: By enabling in situ generation and decomposition of the diazonium salt, the need to isolate and handle these potentially explosive intermediates is eliminated. researchgate.netscientificupdate.com

Simplified Product Isolation and Catalyst Recycling: Products are often immiscible with the ionic liquid, allowing for simple separation by extraction or distillation. researchgate.net Furthermore, the ionic liquid can often be recovered and reused, making the process more cost-effective and environmentally friendly. organic-chemistry.orgresearchgate.net

Higher Purity and Yields: The clean and efficient conversion in ionic liquids leads to higher yields and chemoselectivity, reducing the formation of byproducts and simplifying purification. organic-chemistry.orgarkat-usa.org For example, side reactions with solvent nucleophiles, which can occur in protic solvents like water or alcohols to form phenols and aryl ethers, are avoided. nih.gov

Sustainable Catalysis in Alkylation Reactions

An alternative synthetic route to this compound is the Friedel-Crafts alkylation of fluorobenzene. This electrophilic aromatic substitution reaction typically uses an alkylating agent like butyl chloride and a Lewis acid catalyst. cerritos.edu Traditional catalysts such as aluminum chloride (AlCl₃) are often required in stoichiometric amounts, are corrosive, and generate significant waste, posing environmental and handling challenges. mdpi.com

The drive for greener chemical processes has spurred research into sustainable, heterogeneous catalysts for Friedel-Crafts reactions. mdpi.comscispace.com These catalysts are typically solid acids that can be easily separated from the reaction mixture and reused over multiple cycles.

Key Sustainable Catalytic Systems:

Zeolites: These microporous aluminosilicates are shape-selective solid acid catalysts. mdpi.com Iron-loaded BEA-type zeolites (Fe-BEA), which can be synthesized from industrial waste products like coal fly ash, have been shown to be effective catalysts for the alkylation of benzene. mdpi.com Their use avoids the drawbacks of conventional Lewis acids. mdpi.com

Supported Reagents: Catalysts based on montmorillonite (B579905) clay, such as Envirocats, have been successfully used for Friedel-Crafts acylation and demonstrate the potential for alkylation as well. researchgate.net They are reusable, eco-friendly, and offer a cost-effective approach for industrial-scale production. researchgate.net

Metal Triflates: Catalysts like bismuth triflate (Bi(OTf)₃) have proven to be highly effective in catalytic amounts for Friedel-Crafts reactions, even with deactivated substrates like fluorobenzene. researchgate.net Similarly, scandium trifluoromethanesulfonate (B1224126) immobilized on a solid support has been used to catalyze the acylation of fluorobenzene, highlighting a green synthetic method where the catalyst is recyclable. google.com

While the fluorine atom in fluorobenzene is an ortho-, para-directing group in electrophilic substitutions, the synthesis of the meta-isomer (this compound) remains a challenge via this route. However, one source indicates that the fluorine atom can act as a meta-directing substituent, favoring substitution at the 3-position. The development of highly regioselective sustainable catalysts is a key area of ongoing research to control isomer formation in Friedel-Crafts reactions.

Table 2: Comparison of Catalysts for Friedel-Crafts Reactions

| Catalyst | Type | Advantages | Disadvantages |

|---|---|---|---|

| AlCl₃ (Traditional) | Homogeneous Lewis Acid | High activity | Stoichiometric amounts needed, corrosive, waste generation, difficult to recycle |

| Zeolites (e.g., Fe-BEA) | Heterogeneous Solid Acid | Reusable, shape-selective, environmentally benign | May require higher temperatures, potential for deactivation |

| Envirocats (Clay-based) | Heterogeneous Solid Acid | Eco-friendly, reusable, cost-effective | Activity may be lower than traditional catalysts |

| Metal Triflates (e.g., Bi(OTf)₃) | Homogeneous/Heterogeneous | High activity in catalytic amounts, effective for deactivated rings | Can be expensive, may require specific solvents |

Source: Compiled from studies on Friedel-Crafts catalysis. mdpi.comresearchgate.net

The adoption of these sustainable catalytic systems represents a significant step forward in the environmentally responsible production of alkylated aromatics like this compound.

Chemical Reactivity and Transformation of 1 Butyl 3 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds like 1-butyl-3-fluorobenzene. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The existing fluoro and butyl groups on the ring play a crucial role in determining the rate and regioselectivity of these reactions.

The directing effects of the fluoro and butyl groups are a consequence of the interplay between inductive and resonance effects, as well as steric hindrance.

The fluorine atom is an interesting case in electrophilic aromatic substitution. While it is highly electronegative and thus deactivating through the inductive effect (-I effect), it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect). wikipedia.orgijrar.org This resonance donation of electron density increases the nucleophilicity of the ortho and para positions relative to the meta position. wikipedia.orgijrar.org

In this compound, the fluorine atom directs incoming electrophiles to the positions ortho and para to it. These positions correspond to C2, C4, and C6 of the benzene ring.

The butyl group is an alkyl group and is generally considered an activating group due to its electron-donating inductive effect (+I effect). ijrar.org It directs incoming electrophiles to the ortho and para positions. However, the n-butyl group, while not as bulky as a tert-butyl group, can still exert some steric hindrance, particularly at the positions ortho to it (C2 and C4). This steric hindrance can disfavor substitution at these positions, making the para position (C6) relatively more accessible to the incoming electrophile. The steric effect becomes a more significant factor in determining the regioselectivity of the reaction. researchgate.net

Fluorine: The -I effect of fluorine deactivates the entire ring, but the +R effect directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. wikipedia.orgijrar.org

Butyl Group: The +I effect of the butyl group activates the ring and directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Considering the combined effects:

Position 2: Activated by the butyl group (+I) and the fluorine atom (+R), but sterically hindered by the adjacent butyl group.

Position 4: Activated by the butyl group (+I) and the fluorine atom (+R), and also sterically hindered by the adjacent butyl group.

Position 5: Deactivated by both groups.

Position 6: Activated by the butyl group (+I) and the fluorine atom (+R), and is the least sterically hindered of the activated positions.

Therefore, electrophilic attack is most likely to occur at the C6 position, followed by the C2 and C4 positions, with the relative yields depending on the specific reaction conditions and the size of the electrophile.

Halogenation of aromatic compounds typically involves the use of a halogen (like Br₂ or Cl₂) and a Lewis acid catalyst (such as FeBr₃ or AlCl₃). minia.edu.eg For this compound, the halogen will be directed to the positions activated by both the fluoro and butyl groups.

In the case of bromination of fluorobenzene (B45895), it is known to produce a mixture of ortho- and para-bromofluorobenzene. google.com For this compound, the major product of bromination would be predicted to be 1-bromo-5-butyl-3-fluorobenzene (substitution at C6), due to the combined directing effects and the steric influence of the butyl group. Smaller amounts of 1-bromo-3-butyl-5-fluorobenzene (substitution at C2) and 1-bromo-5-butyl-2-fluorobenzene (substitution at C4) might also be formed.

| Reactant | Reagents | Major Product | Minor Products |

| This compound | Br₂, FeBr₃ | 1-Bromo-5-butyl-3-fluorobenzene | 1-Bromo-3-butyl-5-fluorobenzene, 1-Bromo-5-butyl-2-fluorobenzene |

| This compound | Cl₂, AlCl₃ | 1-Chloro-5-butyl-3-fluorobenzene | 1-Chloro-3-butyl-5-fluorobenzene, 1-Chloro-5-butyl-2-fluorobenzene |

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. minia.edu.eg The nitration of fluorobenzene is known to be faster than that of chloro- or bromobenzene (B47551) and yields primarily the para-isomer. sciencemadness.orgresearchgate.net For this compound, the major product of nitration is expected to be 1-butyl-3-fluoro-5-nitrobenzene (substitution at C6).

Sulfonation is achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄), where SO₃ is the electrophile. bartleby.com Similar to nitration, sulfonation of fluorobenzene yields a mixture of ortho- and para-fluorobenzenesulfonic acid. bartleby.com For this compound, the main product would be 5-butyl-3-fluorobenzene-1-sulfonic acid (substitution at C6).

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-Butyl-3-fluoro-5-nitrobenzene |

| Sulfonation | SO₃, H₂SO₄ | 5-Butyl-3-fluorobenzene-1-sulfonic acid |

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring, forming a ketone. chemistryjournals.net This electrophilic aromatic substitution reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com

In the case of this compound, the substitution pattern is directed by both the butyl and the fluoro substituents. The butyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. Both groups direct incoming electrophiles to positions 2, 4, and 6. Due to the activating nature of the alkyl group, the reaction is primarily governed by the butyl substituent, though the deactivating effect of the fluorine atom can make the reaction conditions more demanding compared to butylbenzene. The primary products are expected to be the 4-acyl and 2-acyl derivatives, with the 4-acyl product often favored due to reduced steric hindrance.

Modern advancements in catalysis have introduced more efficient and environmentally benign alternatives to traditional Lewis acids. Catalysts like hafnium triflate (Hf(OTf)₄), often in combination with trifluoromethanesulfonic acid (TfOH), and various rare earth triflates (Ln(OTf)₃) have been shown to effectively catalyze the acylation of unactivated benzenes, including fluorobenzene. chemistryjournals.netresearchgate.netsioc-journal.cn These catalysts can be used in smaller, catalytic amounts and are often recoverable and reusable. researchgate.net

| Reaction Details | Description |

| Reaction Type | Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) |

| Reactants | This compound, Acyl Halide (e.g., R-COCl) or Anhydride |

| Catalysts | Traditional: AlCl₃ (stoichiometric amounts). Modern: Hf(OTf)₄, Ln(OTf)₃ (catalytic amounts). chemistryjournals.netresearchgate.net |

| Expected Products | 1-(4-Acyl-2-fluorophenyl)-1-butanone and 1-(2-Acyl-6-fluorophenyl)-1-butanone |

| Key Factors | The reaction is directed by both substituents to the 2, 4, and 6 positions. The activating butyl group is the primary director, while the fluorine atom deactivates the ring. |

Oxidation Reactions of the Butyl Side Chain

The n-butyl side chain of this compound is susceptible to oxidation at the benzylic position (the carbon atom attached directly to the aromatic ring). The outcome of the oxidation—a carboxylic acid or a ketone—depends significantly on the oxidizing agent and the reaction conditions employed. The aromatic ring itself is generally resistant to oxidation under these conditions. libretexts.org

Formation of Carboxylic Acids

Strong oxidizing agents can completely oxidize the butyl side chain to a carboxylic acid group. masterorganicchemistry.com This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon, which is the case for the n-butyl group. masterorganicchemistry.com

A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄), typically used in a basic aqueous solution with subsequent heating. masterorganicchemistry.com During the reaction, the entire alkyl chain is cleaved, and the benzylic carbon is oxidized to form a carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid. Regardless of the length of the alkyl chain, the product is always a benzoic acid derivative. masterorganicchemistry.com Therefore, the oxidation of this compound with a strong oxidant like KMnO₄ yields 3-fluorobenzoic acid. Other strong oxidizing agents, such as chromic acid (H₂CrO₄), can also be used. masterorganicchemistry.com

| Reaction Details | Description |

| Reaction Type | Side-Chain Oxidation |

| Reactant | This compound |

| Reagents | Strong oxidizing agents like Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄). masterorganicchemistry.commasterorganicchemistry.com |

| Conditions | Typically requires heat. |

| Product | 3-Fluorobenzoic acid. |

| Mechanism Note | The reaction is believed to initiate via a free-radical abstraction of a benzylic hydrogen. The entire alkyl chain is cleaved during the oxidation process. masterorganicchemistry.com |

Synthesis of Ketones

The selective oxidation of the benzylic methylene (B1212753) group (-CH₂-) of the butyl chain to a carbonyl group (-C=O) to form a ketone is a more challenging transformation than oxidation to a carboxylic acid. This reaction requires milder and more selective oxidizing agents to avoid over-oxidation to the carboxylic acid.

Reagents such as chromium trioxide (CrO₃) in sulfuric acid can be used to oxidize the methylene group adjacent to an aromatic ring to a carbonyl group. ambeed.com This would convert this compound into 1-(3-fluorophenyl)butan-1-one. The success of this reaction depends on carefully controlling the reaction conditions to prevent cleavage of the carbon-carbon bond and further oxidation. Other specialized methods, often involving catalytic systems, have been developed for the selective oxidation of benzylic methylenes.

| Reaction Details | Description |

| Reaction Type | Selective Side-Chain Oxidation |

| Reactant | This compound |

| Reagents | Milder, selective oxidizing agents (e.g., CrO₃/H₂SO₄). ambeed.com |

| Product | 1-(3-Fluorophenyl)butan-1-one |

| Key Challenge | Preventing over-oxidation to the corresponding carboxylic acid or cleavage of the side chain. |

Selective Oxidation Methodologies

Selective oxidation aims to modify a specific functional group within a molecule without affecting others. In the context of this compound, this primarily refers to the selective oxidation of the butyl side chain while leaving the fluorinated aromatic ring intact.

The choice of oxidant is the most critical factor in determining the product.

Strong, Non-selective Oxidants: Reagents like hot, concentrated potassium permanganate lead to the complete degradation of the alkyl chain to a carboxylic acid (3-fluorobenzoic acid). masterorganicchemistry.com This method is highly selective for the alkyl side chain over the stable aromatic ring.

Milder, More Selective Oxidants: The use of chromium-based reagents or other specialized catalytic systems allows for partial oxidation to the ketone, 1-(3-fluorophenyl)butan-1-one. ambeed.com

Photochemical Methods: Modern, environmentally friendly approaches include catalyst- and additive-free photo-oxidation using air or oxygen. nih.gov While primarily demonstrated for the oxidation of aromatic alcohols, these principles are being extended to hydrocarbons, offering a green alternative for selective oxidations. nih.gov

The inherent stability of the benzene ring makes it resistant to the oxidizing conditions used for the alkyl side chain, which is the basis for the selectivity of these transformations.

Reduction Reactions

Reduction reactions of this compound can target the aromatic ring. The specific outcome depends heavily on the catalyst and reaction conditions chosen.

Catalytic Hydrogenation of the Aromatic Ring

While alkene double bonds are readily reduced by catalytic hydrogenation, aromatic rings are significantly more stable and require more rigorous conditions to be reduced. libretexts.org The hydrogenation of the benzene ring in this compound converts it into a cyclohexane (B81311) ring.

This transformation typically requires high pressures of hydrogen gas and highly active catalysts. libretexts.org

Catalysts: Rhodium on carbon (Rh/C) is a particularly effective catalyst for aromatic ring hydrogenation and can often be used under milder conditions than other catalysts. libretexts.orgacademie-sciences.fr Platinum-based catalysts (e.g., PtO₂) are also commonly used, though often requiring higher pressures. libretexts.org

Hydrodefluorination: A significant consideration when hydrogenating fluorinated aromatic compounds is the potential for hydrodefluorination—the cleavage of the carbon-fluorine bond and its replacement with a carbon-hydrogen bond. Studies on fluorobenzene have shown that rhodium-based catalysts can promote both hydrogenation of the ring and hydrodefluorination, leading to cyclohexane as the final product. nih.gov Therefore, the catalytic hydrogenation of this compound is likely to yield butylcyclohexane.

The conditions can be tuned to favor either simple ring reduction or concomitant hydrodefluorination. Milder conditions may potentially yield 1-butyl-3-fluorocyclohexane, but more forcing conditions or specific catalysts like rhodium are likely to result in complete reduction and defluorination. nih.govgoogle.com

| Reaction Details | Description |

| Reaction Type | Catalytic Hydrogenation |

| Reactant | This compound |

| Reagents | Hydrogen Gas (H₂) |

| Catalysts | Rhodium on Carbon (Rh/C), Platinum Dioxide (PtO₂), Palladium (Pd), Raney Nickel. libretexts.orggoogle.com |

| Conditions | Typically high pressure and/or temperature. libretexts.org Rhodium-based catalysts may allow for milder conditions. nih.gov |

| Expected Products | Primarily Butylcyclohexane (due to concomitant hydrodefluorination). nih.gov Potentially 1-Butyl-3-fluorocyclohexane under specific, milder conditions. |

Reduction of Functionalized Derivatives

The reduction of functionalized derivatives of this compound is a key transformation in synthetic organic chemistry. While direct reduction of this compound itself leads to 1-butylbenzene, the reduction of its functionalized derivatives offers pathways to a wider range of compounds. For instance, the catalytic enantioselective borohydride (B1222165) reduction of ortho-fluorinated benzophenones has been studied, demonstrating that the fluorine atom can influence the stereochemical outcome of the reaction. acs.org The chelation between the fluorine atom and the carbonyl oxygen is thought to enhance the differentiation between the two aryl groups during reduction. acs.org

In a related context, the reduction of o-aroylbenzaldehydes, which can be synthesized from functionalized salicylaldehydes, provides access to 1,3-dihydroisobenzofurans. rhhz.net This process typically involves the use of a reducing agent like sodium borohydride (NaBH₄). rhhz.net The transfer hydrogenation of N-heteroarenes, including those with fluorine substituents, has also been explored, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. colab.ws These non-classical reduction methods can sometimes be more efficient than traditional procedures. colab.ws

| Derivative Type | Reducing Agent | Product Class | Reference |

| Ortho-fluorinated benzophenones | Modified NaBH₄ | Optically active benzhydrols | acs.org |

| o-Aroylbenzaldehydes | NaBH₄ | 1,3-Dihydroisobenzofurans | rhhz.net |

| N-Hetarenes (fluorinated) | Formic acid (H-source), Ir-complex (catalyst) | 1,2,3,4-Tetrahydroquinolines | colab.ws |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a crucial reaction class for fluoroaromatic compounds. The fluorine atom, despite being a poor leaving group in aliphatic systems, plays a pivotal role in activating the aromatic ring for nucleophilic attack.

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect on the benzene ring. core.ac.uk This effect makes the ring electron-deficient and thus more susceptible to attack by nucleophiles. core.ac.ukmasterorganicchemistry.com This is in stark contrast to electrophilic aromatic substitution, where electron-donating groups typically enhance reactivity. masterorganicchemistry.com The rate of SNAr reactions is often accelerated by the presence of electron-withdrawing groups, and fluorine's ability to pull electron density from the ring activates it towards nucleophilic attack. masterorganicchemistry.com Consequently, even though the carbon-fluorine bond is strong, its cleavage is facilitated by the restoration of aromaticity in the final step of the reaction. masterorganicchemistry.com

In SNAr reactions of polyfluorinated benzenes, the fluorine atom is often preferentially replaced over other halogens like chlorine, bromine, and iodine. nih.govnist.gov The reaction mechanism typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk The formation of this complex is usually the rate-determining step. core.ac.uk A variety of nucleophiles, including hydroxides, alkoxides, and amines, can displace the fluorine atom. nih.govnist.gov For instance, hexafluorobenzene (B1203771) reacts with such nucleophiles to yield mono- or polysubstituted products. nih.govnist.gov In monosubstituted pentafluorophenyl derivatives, nucleophilic attack often occurs at the para position to the existing substituent. core.ac.uknih.govnist.gov

| Nucleophile | Product Type | Reference |

| Hydroxides | Phenols | nih.govnist.gov |

| Alkoxides | Ethers | nih.govnist.gov |

| Amines | Anilines | nih.govnist.gov |

| Organolithium compounds | Alkylated/Arylated benzenes | nih.gov |

Cross-Coupling Reactions and Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound and its derivatives are valuable substrates in this context.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating aryl-aryl bonds. mdpi.com While aryl fluorides are generally less reactive than other aryl halides in this reaction, recent advancements have enabled their use. researchgate.net For example, the Suzuki cross-coupling of fluorobenzene with phenylboronic acid has been achieved using heterogeneous palladium catalysts. researchgate.net Furthermore, nickel-catalyzed cross-coupling of aryl fluorides with aryl boronic esters has been developed, expanding the scope of this reaction to include substrates with electron-withdrawing groups. researchgate.net The development of new ligands and catalyst systems continues to improve the efficiency of these transformations. nih.gov

| Coupling Partner | Catalyst System | Key Feature | Reference |

| Phenylboronic acid | Heterogeneous Palladium | Enables use of less reactive fluorobenzene | researchgate.net |

| Aryl boronic esters | Nickel with metal fluoride (B91410) cocatalysts | Effective for aryl fluorides with electron-withdrawing groups | researchgate.net |

| Heteroaryl boronic esters | Palladium with specialized ligands | Enables complex heteroaryl-heteroaryl couplings | nih.gov |

The formation of carbon-heteroatom bonds is essential in the synthesis of many pharmaceuticals and materials. researchgate.net Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N and C-O bonds. dntb.gov.ua The Ullmann condensation, a copper-catalyzed reaction, provides a classic method for forming C-O and C-N bonds from aryl halides. mdpi.com More recently, methods utilizing magnetic nanoparticles as a support for the catalyst and base have been developed for these coupling reactions, offering a simple and efficient approach. mdpi.com Furthermore, photochemical methods for the borylation of robust carbon-heteroatom bonds, including C-F bonds, have been reported, which can then be used in subsequent Suzuki-Miyaura cross-coupling reactions. uni-regensburg.de

| Bond Type | Reaction | Catalyst/Reagents | Reference |

| C-O, C-N | Ullmann Condensation | CuI, KF/Fe₃O₄ | mdpi.com |

| C-N, C-O | Buchwald-Hartwig Amination | Palladium complexes | dntb.gov.ua |

| C-B (from C-F) | Photochemical Borylation | CsF, B₂pin₂, DMSO | uni-regensburg.de |

Mechanism of Action in Chemical Reactions

The chemical behavior of this compound is governed by the interplay of its two substituents on the aromatic ring: the electron-donating alkyl group and the electronically complex fluoro group. wikipedia.org These substituents influence the electron density distribution of the benzene ring, thereby dictating its reactivity towards electrophiles and its participation in metal-catalyzed reactions. numberanalytics.com A two-step mechanism is generally proposed for electrophilic substitution reactions, involving the initial formation of a positively charged benzenonium intermediate (also known as a sigma complex or arenium ion), followed by the loss of a proton to restore the aromatic system. libretexts.org

Fluorine is the most electronegative element, and its influence on the reactivity of an aromatic ring is twofold, comprising a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M or +R). wikipedia.orgacs.org

Inductive Effect (-I): Due to its high electronegativity, the fluorine atom pulls electron density from the carbon atom to which it is attached (the ipso-carbon) and, to a lesser extent, from other carbons in the ring through the sigma bond framework. wikipedia.orgresearchgate.net This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. numberanalytics.com

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. wikipedia.org This effect increases the electron density, particularly at the ortho and para positions.

The fluorine substituent has a complex effect on the transition state. Its strong inductive electron withdrawal (-I) destabilizes the positively charged intermediate. However, its resonance electron donation (+M) can help to stabilize the positive charge, especially when the attack occurs at the ortho or para positions, where a resonance structure can be drawn placing a positive charge on the fluorine-bearing carbon, allowing for direct delocalization from fluorine's lone pairs. wikipedia.org

Computational studies using methods like Density Functional Theory (DFT) have provided detailed insights into the transition states of reactions involving fluorinated arenes. nih.govpku.edu.cnfossee.in These studies confirm that fluorine substitution lowers the energy of the molecular orbitals. acs.orgnih.gov In C-H activation reactions, the transition state for the concerted metalation-deprotonation (CMD) step is heavily influenced by the electronic nature of the substituents. nih.gov An agostic interaction between the reacting C-H bond and the metal center enhances the acidity of the proton, and fluorine's electron-withdrawing nature further facilitates this deprotonation, often lowering the activation energy for C-H functionalization at the ortho position. nih.gov The relief of antiaromaticity in the excited state has also been identified as a driving force for photochemical reactions of benzene derivatives, where substituent effects can lower the activation barrier for structural rearrangements by influencing the symmetry and energy of the excited-state potential energy surface. acs.org

Spectroscopic and Advanced Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1-Butyl-3-fluorobenzene. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a multi-faceted investigation of its chemical environment.

Multi-nuclear NMR provides a complete picture of the molecular framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. Key signals include those for the aromatic protons and the aliphatic protons of the butyl group. The aromatic region typically shows complex splitting patterns due to proton-proton and proton-fluorine couplings. The butyl group protons appear as distinct multiplets corresponding to the -CH₂- and -CH₃ groups. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. oregonstate.edu Distinct signals are observed for the aromatic carbons, with their chemical shifts influenced by the fluorine substituent, and for the four unique carbons of the butyl chain. oregonstate.edu The carbon directly bonded to the fluorine atom exhibits a characteristic large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. acs.orgazom.comicpms.cz For this compound, a single resonance is expected, with its chemical shift providing a sensitive probe of the electronic environment around the fluorine atom. azom.com The coupling of the fluorine atom to adjacent protons is also observable in the ¹⁹F spectrum.

A representative, though not specific to this compound, table of expected chemical shift ranges is provided below.

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H (Aromatic) | 6.8 - 7.3 | Complex multiplets due to H-H and H-F coupling. |

| ¹H (Aliphatic, -CH₂-) | 1.3 - 2.6 | Multiplets corresponding to the four methylene (B1212753) groups. |

| ¹H (Aliphatic, -CH₃) | ~0.9 | Triplet for the terminal methyl group. |

| ¹³C (Aromatic) | 110 - 165 | Chemical shifts are influenced by the fluorine substituent. The carbon attached to fluorine will show a large ¹JCF coupling. |

| ¹³C (Aliphatic) | 10 - 40 | Four distinct signals for the butyl chain carbons. |

| ¹⁹F | -110 to -120 | Relative to a standard like CFCl₃. |

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity within the this compound molecule. sdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu This is crucial for tracing the proton network within the butyl chain and for assigning the coupled aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.eduuvic.ca This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduuvic.ca This technique is invaluable for confirming the connection of the butyl group to the fluorinated benzene (B151609) ring and for assigning quaternary carbons that have no directly attached protons. researchgate.net

These 2D NMR techniques, when used in concert, provide a definitive structural assignment of this compound.

The flexibility of the butyl chain in this compound gives rise to different spatial arrangements or conformations. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. oxinst.com By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which can provide information about the rotational barriers of the C-C bonds in the butyl group. oxinst.comrsc.orgdntb.gov.ua At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers. oxinst.com Conversely, at higher temperatures, rapid rotation leads to averaged signals. oxinst.com The analysis of these temperature-dependent spectral changes allows for the determination of thermodynamic parameters for the conformational equilibrium. oxinst.comrsc.org

Accurate and consistent referencing of chemical shifts is critical in ¹⁹F NMR spectroscopy. nih.gov The historical primary reference for ¹⁹F NMR has been trichlorofluoromethane (B166822) (CFCl₃), assigned a chemical shift of 0 ppm. colorado.edu However, due to its environmental impact, alternative referencing methods are often employed. nih.gov One common approach is to use an internal standard, a stable and inert fluorinated compound added to the sample, such as hexafluorobenzene (B1203771). reddit.com Another method is indirect referencing, where the ¹⁹F chemical shifts are referenced relative to the known chemical shift of the solvent's deuterium (B1214612) signal, which is in turn referenced to a primary standard like tetramethylsilane (B1202638) (TMS) for ¹H NMR. ucsb.edu It is crucial to clearly state the referencing method used when reporting ¹⁹F NMR data to ensure comparability across different studies. ucsb.edu

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. acanthusresearch.comnih.gov In qNMR, the integral of a specific resonance of the analyte is compared to the integral of a known amount of an internal standard with a certified purity. diva-portal.org For this compound, both ¹H and ¹⁹F qNMR can be utilized. ¹⁹F qNMR offers advantages due to the high sensitivity of the ¹⁹F nucleus and the typically less crowded nature of the ¹⁹F spectrum, which minimizes signal overlap. diva-portal.orgresearchgate.net The method is based on the principle that the signal area is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.comnih.gov By carefully selecting experimental parameters such as relaxation delays to ensure full signal recovery, qNMR can provide a direct and highly accurate measure of the purity of this compound. acgpubs.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound. renishaw.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light from molecular vibrations. renishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would likely feature a prominent "ring breathing" mode, a characteristic vibration of the benzene ring. researchgate.net Other bands would correspond to the various C-H and C-C vibrations within the molecule. westmont.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-F Stretch | 1250 - 1100 | IR |

| Ring Breathing Mode | ~1000 | Raman |

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of key functional groups and offering insights into its molecular structure. worktribe.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its specific bonds. copbela.org

Key spectral features for this compound include:

Aromatic C-H Stretching: The presence of the benzene ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹. copbela.org

Alkyl C-H Stretching: The butyl group exhibits strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region, characteristic of alkanes. libretexts.org

Aromatic C=C Stretching: The breathing vibrations of the aromatic ring give rise to signals in the 1465-1614 cm⁻¹ range. copbela.org

C-F Stretching: A crucial indicator for this compound is the C-F stretching vibration, which is typically found in the 1100–1250 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations below 900 cm⁻¹. copbela.orgwpmucdn.com For a meta-disubstituted benzene, characteristic bands are expected between 810–750 cm⁻¹ and 725–680 cm⁻¹. wpmucdn.com

Interactive Table: FT-IR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | > 3000 | Benzene Ring |

| Alkyl C-H Stretch | 2850 - 2960 | Butyl Group |

| Aromatic C=C Stretch | 1465 - 1614 | Benzene Ring |

| C-F Stretch | 1100 - 1250 | Fluoro-substituent |

| Out-of-Plane C-H Bend | 810 - 750 & 725 - 680 | Meta-disubstituted Ring |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule. While no specific FT-Raman data for this compound is readily available, the technique is valuable for observing non-polar bonds that may be weak or absent in the IR spectrum. For instance, the symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum. In related ionic liquids, Raman spectroscopy has been instrumental in assigning vibrational modes by correlating experimental results with theoretical calculations. westmont.edu

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of this compound, which allows for the unambiguous determination of its elemental formula. Unlike nominal mass measurements, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com The calculated exact mass for this compound (C₁₀H₁₃F) is 152.100128577 Da. nih.gov This precise measurement is essential for confirming the identity of the compound in complex mixtures or for verifying the outcome of a synthesis. algimed.com

Interactive Table: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃F | nih.gov |

| Nominal Mass | 152 g/mol | nih.gov |

| Exact Mass | 152.100128577 Da | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com This method is well-suited for the analysis of volatile compounds like this compound. mdpi.com In a GC-MS analysis, the compound is first separated from any impurities or other components in a mixture based on its boiling point and interactions with the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a chemical fingerprint for identification. This technique is invaluable for assessing the purity of a sample and for identifying and quantifying the components of a mixture. shimadzu.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique used for the analysis of chemical compounds. nih.gov While GC-MS is ideal for volatile substances, LC-MS can analyze a wider range of compounds, including those that are less volatile or thermally unstable. chromatographyonline.com For a compound like this compound, LC-MS could be employed, particularly if it is part of a complex matrix that is not amenable to GC analysis. nih.gov The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The choice of mobile phase pH can be optimized to enhance the signal intensity of the target analyte. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable tools for the separation, purification, and analysis of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly significant in its characterization.

High-Performance Liquid Chromatography (HPLC) is a crucial method for determining the purity of this compound. This technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of this compound, a reverse-phase setup is commonly employed.